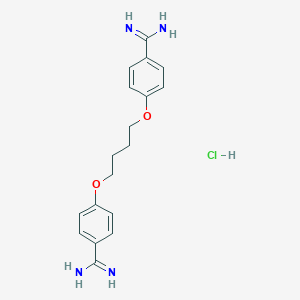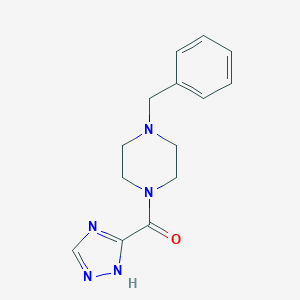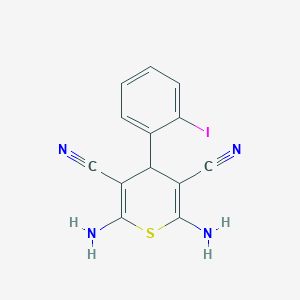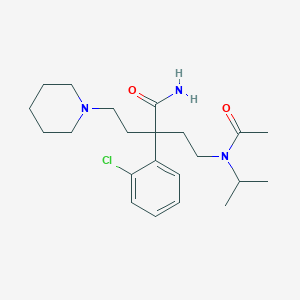
1,4-Bis(4-amidinophenoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-amidinophenoxy)butane, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. BB-94 has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
BB-94 binds to the active site of 1,4-Bis(4-amidinophenoxy)butane and prevents their activity by chelating the zinc ion at the catalytic site. This results in the inhibition of the degradation of extracellular matrix proteins, which are essential for cell migration and invasion.
Biochemical and Physiological Effects:
BB-94 has been shown to inhibit the activity of a wide range of 1,4-Bis(4-amidinophenoxy)butane, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. It has been shown to inhibit the invasion of cancer cells in vitro and in vivo, and to reduce the growth and metastasis of tumors in animal models. BB-94 has also been shown to reduce the severity of arthritis in animal models by inhibiting the activity of 1,4-Bis(4-amidinophenoxy)butane involved in cartilage degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BB-94 is its potency and specificity for 1,4-Bis(4-amidinophenoxy)butane. It has been shown to be effective at inhibiting the activity of a wide range of 1,4-Bis(4-amidinophenoxy)butane at low concentrations. However, BB-94 has also been shown to have off-target effects on other enzymes, such as cathepsins and serine proteases. This can limit its use in certain experimental settings where these enzymes may also be involved.
Direcciones Futuras
There are several future directions for the use of BB-94 in scientific research. One potential application is in the development of novel therapeutics for cancer and other diseases where MMP activity is involved. BB-94 could be used as a lead compound for the development of more potent and selective MMP inhibitors. Another future direction is in the investigation of the role of 1,4-Bis(4-amidinophenoxy)butane in neurological disorders such as Alzheimer's disease and Parkinson's disease. BB-94 could be used to study the effects of MMP inhibition on the pathogenesis of these diseases. Finally, BB-94 could be used in the development of novel biomaterials for tissue engineering applications, where the inhibition of MMP activity is critical for the maintenance of tissue structure and function.
Métodos De Síntesis
BB-94 can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with ethylene glycol to form 4-nitrophenyl-2-hydroxyethyl ether, which is then reacted with 4-aminobenzoic acid to form 4-(4-aminophenoxy)-2-hydroxyethyl benzoate. This compound is then reacted with butyl chloroformate to form 1,4-bis(4-amidinophenoxy)butane.
Aplicaciones Científicas De Investigación
BB-94 has been widely used as a research tool to investigate the role of 1,4-Bis(4-amidinophenoxy)butane in various biological processes. It has been shown to inhibit the activity of 1,4-Bis(4-amidinophenoxy)butane in vitro and in vivo, and has been used to study the effects of MMP inhibition on cell migration, invasion, and angiogenesis. BB-94 has also been used to investigate the role of 1,4-Bis(4-amidinophenoxy)butane in diseases such as cancer, arthritis, and cardiovascular disease.
Propiedades
Número CAS |
121324-49-0 |
|---|---|
Fórmula molecular |
C18H23ClN4O2 |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
4-[4-(4-carbamimidoylphenoxy)butoxy]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22;/h3-10H,1-2,11-12H2,(H3,19,20)(H3,21,22);1H |
Clave InChI |
PGCCWKNTLABRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl |
Sinónimos |
1,4-bis(4-amidinophenoxy)butane butamidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)




![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)
![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)

![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)